molecular formula C14H11NO3 B3022855 (5-Methyl-2-nitro-phenyl)-phenyl-methanone CAS No. 781647-96-9

(5-Methyl-2-nitro-phenyl)-phenyl-methanone

Cat. No.: B3022855
CAS No.: 781647-96-9
M. Wt: 241.24 g/mol
InChI Key: QKHIFDDYVCCJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-2-nitro-phenyl)-phenyl-methanone is a diaryl ketone featuring a phenyl group and a 5-methyl-2-nitrophenyl group attached to a central carbonyl carbon. Basic chemical data for this compound is available from various chemical suppliers.

PropertyValue
CAS Number 781647-96-9
Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
Physical Form Purple Solid

This data is compiled from multiple chemical supplier databases. chemicalbook.comguidechem.com

Substituted methanones, particularly benzophenones, represent a ubiquitous and highly significant scaffold in medicinal chemistry. nih.govrsc.org This structural motif is present in numerous naturally occurring and synthetic molecules that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The versatility of the benzophenone (B1666685) core allows for diverse functionalization, enabling the fine-tuning of its physicochemical and biological properties. nih.gov Synthetic strategies for creating substituted benzophenones are well-established, with methods like the Friedel-Crafts acylation and the Fries rearrangement being prominent examples. nih.govlibretexts.orgresearchgate.net

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, are another critical class of molecules in chemical research. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, impacting its reactivity. ontosight.aidoubtnut.com This feature is exploited in various applications, from the synthesis of dyes and polymers to their use as intermediates in the production of pharmaceuticals. mdpi.comnih.gov In the context of medicinal chemistry, the nitro group can be a crucial pharmacophore, although its presence can also be associated with toxicity. ontosight.ai The reactivity of nitroaromatics is of particular interest in nucleophilic aromatic substitution reactions, where the nitro group at an ortho or para position can activate the ring towards substitution. doubtnut.com

The scaffold of this compound is of considerable interest in synthetic organic chemistry due to the unique interplay of its constituent functional groups. The presence of the ortho-nitro group relative to the benzoyl moiety suggests specific reactivity patterns. For instance, the nitro group can influence the orientation of further electrophilic substitution reactions on the nitrophenyl ring. The methyl group, being an electron-donating group, will also affect the reactivity and regioselectivity of such reactions.

A common and powerful method for the synthesis of benzophenones is the Friedel-Crafts acylation. libretexts.orgresearchgate.net In a hypothetical synthesis of this compound, one could envision the acylation of 4-nitrotoluene (B166481) with benzoyl chloride in the presence of a Lewis acid catalyst. However, Friedel-Crafts reactions are known to have limitations, particularly when strongly deactivating groups, such as a nitro group, are present on the aromatic substrate. libretexts.orgyoutube.com This can lead to harsh reaction conditions and lower yields.

The chemical structure of this compound also presents opportunities for a variety of chemical transformations. The nitro group can be reduced to an amine, which opens up a vast array of subsequent functionalization reactions, such as diazotization and coupling, or amide formation. The resulting amino-methanone could serve as a precursor to various heterocyclic systems. The carbonyl group itself can undergo reactions typical of ketones, such as reduction to a secondary alcohol or conversion to an imine or oxime. The strategic placement of the methyl and nitro groups also allows for the potential for regioselective reactions on the substituted phenyl ring.

Despite the clear potential of the this compound scaffold, a thorough review of the scientific literature reveals a significant research gap concerning this specific molecule. While there is a wealth of information on substituted benzophenones and nitroaromatic compounds in general, detailed studies focusing exclusively on this compound are conspicuously absent. This lack of dedicated research presents several key areas that remain to be explored:

Detailed Synthesis and Optimization: While general synthetic methods for benzophenones are known, specific, optimized, and high-yielding protocols for the synthesis of this compound have not been reported in peer-reviewed literature. A systematic study of different synthetic routes and reaction conditions would be highly valuable.

Spectroscopic and Structural Characterization: Comprehensive spectroscopic data (such as detailed 1H NMR, 13C NMR, IR, and mass spectrometry analysis) and single-crystal X-ray diffraction studies are not readily available. Such data are fundamental for unequivocally confirming the structure and understanding its conformational properties.

Reactivity and Mechanistic Studies: The reactivity of this compound has not been systematically investigated. Studies on its behavior in various reaction types, such as electrophilic and nucleophilic substitutions, reductions of the nitro group, and reactions at the carbonyl center, would provide valuable insights into its chemical properties.

Biological Activity Screening: Given the broad range of biological activities reported for other substituted benzophenones, this compound represents an unexplored candidate for pharmacological screening. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent is currently unknown.

Computational and Theoretical Studies: There is a lack of computational studies on the electronic structure, molecular orbitals, and reactivity of this compound. Such studies could provide a theoretical framework for understanding its properties and guiding future experimental work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-nitrophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-10-7-8-13(15(17)18)12(9-10)14(16)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHIFDDYVCCJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Methyl 2 Nitro Phenyl Phenyl Methanone

Chemo- and Regioselective Synthesis of the (5-Methyl-2-nitro-phenyl)-phenyl-methanone Core

The primary challenge in the synthesis of this compound lies in achieving high chemo- and regioselectivity. The starting material, 4-nitrotoluene (B166481), is a deactivated aromatic ring, making electrophilic substitution reactions like Friedel-Crafts acylation challenging. libretexts.org Furthermore, the presence of two different substituents (methyl and nitro groups) on the benzene (B151609) ring of 4-nitrotoluene can lead to the formation of multiple isomers. The nitro group is a meta-directing deactivator, while the methyl group is an ortho-, para-directing activator. In this case, the directing effects are complex, and careful optimization of reaction conditions is necessary to favor the desired isomer.

Optimization of Classical Acylation Reactions for this compound Production

The most common classical method for the synthesis of benzophenones is the Friedel-Crafts acylation. organic-chemistry.org This reaction typically involves the use of an acylating agent, such as benzoyl chloride, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). saskoer.ca For deactivated substrates like 4-nitrotoluene, harsh reaction conditions are often required.

The regioselectivity of the Friedel-Crafts acylation of 4-nitrotoluene is a critical aspect. The electrophilic attack of the acylium ion can theoretically occur at the positions ortho or meta to the methyl group. The position ortho to the nitro group and meta to the methyl group is the most likely site of acylation to yield this compound.

Table 1: Hypothetical Optimization of Friedel-Crafts Acylation for this compound Synthesis

EntryLewis Acid CatalystMolar Ratio (Substrate:Catalyst)SolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)Hypothetical Regioselectivity (desired:other)
1AlCl₃1:1.2Dichloromethane0 - RT64580:20
2AlCl₃1:1.5Nitrobenzene (B124822)6046085:15
3FeCl₃1:1.2Carbon disulfideRT84075:25
4ZnCl₂1:2.01,2-Dichloroethane80123570:30
5Triflic acid1:0.5None10027090:10

Optimization studies would typically involve screening various Lewis acids, adjusting the stoichiometry of the catalyst, and exploring different solvents and temperature profiles to maximize the yield and regioselectivity towards the desired 2-acylated product.

Novel Catalytic Approaches to the Synthesis of this compound

Recent research in Friedel-Crafts acylation has focused on the development of more efficient and reusable catalysts to overcome the limitations of traditional Lewis acids. For the acylation of deactivated aromatic compounds, strong acid catalysts are essential.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and sulfated zirconia, offer advantages in terms of ease of separation, reusability, and reduced environmental impact. researchgate.netresearchgate.net Zeolites, with their shape-selective properties, can potentially enhance the regioselectivity of the acylation of substituted aromatics. researchgate.net For instance, H-BEA zeolite has been used for the acylation of various aromatic compounds, with the reaction rate being highly dependent on the activation of the aromatic ring. researchgate.net

Ionic Liquids: Ionic liquids have emerged as promising green solvents and catalysts for Friedel-Crafts reactions. liv.ac.ukresearchgate.net They can act as both the solvent and the catalyst, and their properties can be tuned by modifying the cation and anion. For example, chloroaluminate ionic liquids have been shown to be effective for the acylation of both activated and deactivated aromatics. liv.ac.uk The use of metal triflates in ionic liquids has also been explored, demonstrating enhanced reaction rates and regioselectivity compared to conventional solvents. liv.ac.uk

Table 2: Potential Novel Catalysts for the Synthesis of this compound

Catalyst TypeSpecific ExamplePotential Advantages
Heterogeneous CatalystH-BEA ZeoliteReusability, shape selectivity, reduced waste.
Heterogeneous CatalystSulfated ZirconiaHigh acidity, potential for high activity with deactivated substrates.
Ionic Liquid[bmim][AlCl₄]Acts as both solvent and catalyst, can be recycled.
Homogeneous CatalystRare Earth Metal TriflatesHigh Lewis acidity, effective for deactivated substrates.

Note: This table presents potential catalytic systems based on literature for related reactions, as direct application to this compound synthesis requires specific experimental validation.

Exploration of Photochemical and Electrochemical Synthetic Pathways for this compound

Photochemical Synthesis: Photochemical methods offer an alternative approach to the synthesis of benzophenone (B1666685) derivatives. The photochemical reactions of benzophenone itself are well-studied, often involving photo-reduction in the presence of a hydrogen donor. oregonstate.edu The synthesis of nitro-substituted benzophenones via photochemical means could potentially involve the reaction of a photo-excited nitro-aromatic species with another aromatic compound. For instance, novel nitro-stilbene derivatives bearing benzophenone groups have been synthesized and their photochemical properties investigated. nih.govresearchgate.net

Electrochemical Synthesis: Electrochemical methods provide a green and efficient alternative to traditional synthesis. The electrochemical reduction of nitroaromatic compounds is a well-established process. researchgate.net It is conceivable that an electrochemical approach could be developed for the acylation of 4-nitrotoluene. This might involve the electrochemical generation of a reactive acylating species or the activation of the aromatic substrate. The electrochemical properties of nitro-azobenzene dyes containing benzophenone moieties have been studied, indicating the feasibility of electrochemical modifications of such molecules. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous chemicals, renewable feedstocks, and more efficient reactions.

Solvent-Free and Environmentally Benign Reaction Conditions for this compound

Solvent-Free Reactions: Conducting reactions without a solvent, or in a solvent-free medium, is a key principle of green chemistry as it reduces waste and can simplify purification. bohrium.comfrontiersin.orgnih.gov Friedel-Crafts acylations have been successfully carried out under solvent-free conditions, often with the use of solid catalysts or microwave irradiation. researcher.life For the synthesis of this compound, a solvent-free approach using a solid acid catalyst could be a viable green alternative to traditional methods that use hazardous solvents like nitrobenzene or chlorinated hydrocarbons. For example, the acylation of toluene (B28343) with benzoyl chloride has been effectively catalyzed by zinc oxide nanoparticles under solvent-free conditions. researchgate.net

Environmentally Benign Solvents: When a solvent is necessary, the use of environmentally benign alternatives is encouraged. Ionic liquids, as mentioned earlier, are considered greener solvents due to their low vapor pressure and potential for recyclability. google.comgoogle.combeilstein-journals.org Supercritical fluids, such as carbon dioxide, are another class of green solvents that could potentially be employed in the acylation of 4-nitrotoluene.

Utilization of Renewable Feedstocks in the Synthesis of this compound

The synthesis of aromatic compounds from renewable resources is a growing area of research aimed at reducing our reliance on fossil fuels. nih.govresearchgate.net Lignocellulosic biomass is a rich source of aromatic compounds, and various strategies are being developed to convert biomass-derived platform molecules into valuable aromatic chemicals. mdpi.comrsc.org

For the synthesis of this compound, the benzene and toluene moieties could potentially be derived from renewable feedstocks. For example, toluene can be produced from the catalytic fast pyrolysis of biomass. Benzene can also be obtained from renewable sources through various catalytic processes. Once renewable benzene and toluene are produced, the subsequent nitration and acylation steps would follow established chemical transformations. While the complete synthesis of this compound from renewable feedstocks is a long-term goal, the development of bio-based routes to its aromatic precursors is a crucial first step. Biocatalytic approaches, using enzymes to perform specific chemical transformations, also hold promise for the greener synthesis of aromatic ketones. numberanalytics.com

Chemical Reactivity and Mechanistic Pathways of 5 Methyl 2 Nitro Phenyl Phenyl Methanone

Exploration of Nucleophilic and Electrophilic Reactivity Profiles of (5-Methyl-2-nitro-phenyl)-phenyl-methanone

The presence of both electron-donating (methyl) and electron-withdrawing (nitro, benzoyl) groups creates distinct regions of electrophilicity and nucleophilicity within the molecule, governing its reaction profiles.

Investigations into Reductive Transformations of the Nitro Group in this compound

The reduction of the nitro group is a pivotal transformation of this compound, often initiating a cascade of reactions leading to complex heterocyclic structures. A variety of reagents and conditions can be employed to achieve this reduction, with the resulting amino group being a versatile synthetic handle.

Commonly used methods for the reduction of aromatic nitro groups to primary amines include catalytic hydrogenation over palladium, platinum, or nickel catalysts, or the use of metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.com For instance, iron powder in acetic acid is a well-established system for such reductions. nih.gov

A notable application of this transformation is the domino nitro reduction-Friedländer heterocyclization. In a reaction involving the closely related 2-nitrobenzophenone, reduction of the nitro group with iron in acetic acid generates the corresponding 2-aminobenzophenone (B122507) in situ. This intermediate then undergoes a condensation reaction with a suitable ketone, leading to the formation of a quinoline (B57606) ring system. nih.gov This process highlights how the initial reduction of the nitro group enables subsequent intramolecular or intermolecular reactions involving the newly formed amino group and the adjacent benzoyl moiety.

The general mechanism for the reduction of nitroarenes can proceed through a series of intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, before yielding the final aniline (B41778) derivative. orientjchem.org The specific pathway and the potential for side reactions can be influenced by the choice of reducing agent and reaction conditions.

Studies on the Reactivity of the Carbonyl Group in this compound

The carbonyl group in this compound is an electrophilic center susceptible to attack by nucleophiles. The reactivity of this ketone is influenced by the electronic effects of the substituents on the attached phenyl rings. The electron-withdrawing nitro group on one ring and the phenyl group on the other both contribute to the electrophilicity of the carbonyl carbon.

Typical reactions of the carbonyl group in ketones involve nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This can be followed by protonation to yield an alcohol or by other subsequent reactions. Common nucleophiles include organometallic reagents (e.g., Grignard reagents), hydrides, amines, and alcohols. ncert.nic.in

For example, the reaction with a Grignard reagent would lead to a tertiary alcohol after hydrolysis. Reduction with sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, (5-methyl-2-nitro-phenyl)-phenyl-methanol.

The proximity of the nitro group to the carbonyl function can also influence its reactivity. Intramolecular interactions or the participation of the nitro group in stabilizing reaction intermediates could play a role in certain transformations.

Aromatic Substitution Reactions on the Phenyl Rings of this compound

The two phenyl rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to the distinct nature of their substituents.

Ring A (5-Methyl-2-nitro-phenyl ring): This ring is substituted with a methyl group and a nitro group.

The methyl group is an activating, ortho, para-directing substituent due to its electron-donating inductive effect.

The nitro group is a strongly deactivating, meta-directing substituent due to its strong electron-withdrawing resonance and inductive effects.

The benzoyl group is also a deactivating, meta-directing group.

Considering the combined effects, the positions for electrophilic attack on this ring are influenced by a competition between these directing effects. The powerful deactivating nature of the nitro and benzoyl groups will generally make this ring less reactive towards electrophilic substitution compared to benzene (B151609). However, if a reaction were to occur, the directing effects would need to be carefully considered to predict the regioselectivity.

Ring B (Phenyl ring): This ring is attached to the carbonyl carbon of the benzoyl group.

The benzoyl group (-CO-Ph) is a deactivating, meta-directing substituent. Therefore, electrophilic substitution on this phenyl ring would be expected to occur at the meta positions relative to the carbonyl attachment point.

Detailed Mechanistic Elucidation of Reactions Involving this compound

A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of chemical transformations involving this compound. This includes analyzing the kinetic and thermodynamic aspects of the reactions and identifying key intermediates.

Kinetic and Thermodynamic Analysis of this compound Transformations

The course of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.orgbccampus.calibretexts.orgyoutube.com

Kinetic control favors the product that is formed fastest, which typically has the lowest activation energy. These reactions are often run at lower temperatures and for shorter durations.

Thermodynamic control favors the most stable product, which is at a lower energy state. These reactions are usually conducted at higher temperatures, allowing for equilibrium to be established.

In the context of reactions involving this compound, such as the domino nitro reduction-Friedländer synthesis, the reaction conditions can influence the distribution of products. For example, the initial reduction of the nitro group is generally an irreversible, kinetically controlled process under the typical conditions employed. However, subsequent steps, such as the condensation and cyclization, might be reversible and subject to thermodynamic control, especially at elevated temperatures. The relative stability of possible intermediates and final products will determine the major product under thermodynamic conditions.

Specific kinetic data, such as reaction rates and activation energies, for the individual steps in the transformations of this compound are not extensively documented in the literature. Such data would be invaluable for optimizing reaction conditions and understanding the factors that govern selectivity.

Identification of Reaction Intermediates in Transformations of this compound

The identification of reaction intermediates is key to substantiating proposed reaction mechanisms. In the transformations of this compound, several transient species can be postulated.

In the reductive transformations of the nitro group , as mentioned earlier, nitroso and hydroxylamino derivatives are potential intermediates. orientjchem.org In the domino nitro reduction-Friedländer reaction of the related 2-nitrobenzophenone, a Knoevenagel condensation intermediate has been identified. nih.gov This intermediate is formed after the initial reduction of the nitro group to an amine, followed by condensation with a ketone. Spectroscopic techniques such as FT-IR can be used to detect the presence of key functional groups in these intermediates. nih.gov

For reactions involving the carbonyl group , the primary intermediate in nucleophilic addition is a tetrahedral alkoxide. While generally unstable and short-lived, these intermediates can sometimes be trapped or observed using specialized spectroscopic techniques under controlled conditions.

In electrophilic aromatic substitution reactions , the key intermediate is the arenium ion (or sigma complex), a carbocation formed by the attack of the electrophile on one of the phenyl rings. The stability of this intermediate, which is influenced by the substituents on the ring, determines the regioselectivity of the reaction. libretexts.org While direct observation of these intermediates is challenging due to their high reactivity, their existence is well-supported by a large body of experimental and computational evidence. nih.gov

Computational and Theoretical Investigations of 5 Methyl 2 Nitro Phenyl Phenyl Methanone

Quantum Chemical Calculations on the Electronic Structure of (5-Methyl-2-nitro-phenyl)-phenyl-methanone

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like this compound, these methods can elucidate its stability, reactivity, and electronic transitions.

Density Functional Theory (DFT) Studies of this compound Conformations and Energies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov A DFT study on this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms, representing the global minimum on the potential energy surface.

The conformation of this molecule is primarily defined by the dihedral angles between the central carbonyl group and the two phenyl rings. The presence of bulky ortho-substituents (the nitro group) is expected to induce significant steric hindrance, forcing the substituted phenyl ring to rotate out of the plane of the carbonyl group to a greater extent than the unsubstituted phenyl ring. sci-hub.se

A typical DFT study would involve:

Conformational Search: Identifying various stable conformers (rotamers) by systematically rotating the bonds connecting the phenyl rings to the carbonyl carbon.

Energy Calculations: Calculating the single-point electronic energy for each conformer to determine their relative stabilities. Functionals like B3LYP combined with basis sets such as 6-311G(d,p) are commonly employed for such organic molecules. embuni.ac.ke

Thermodynamic Properties: From the optimized geometries, vibrational frequency calculations are performed to confirm that the structures are true minima (no imaginary frequencies) and to derive thermodynamic parameters like enthalpy and Gibbs free energy.

While specific energy values for the conformers of this compound are not available in the literature, a representative data table from studies on analogous substituted benzophenones would resemble the following.

Table 1: Hypothetical DFT Calculation Results for this compound
ParameterValueMethodology
Optimized Ground State EnergyData not availablee.g., B3LYP/6-311G(d,p)
Key Dihedral Angle 1 (C-C-C=O)Data not availablee.g., B3LYP/6-311G(d,p)
Key Dihedral Angle 2 (C-C-C=O)Data not availablee.g., B3LYP/6-311G(d,p)
Dipole MomentData not availablee.g., B3LYP/6-311G(d,p)

Analysis of Frontier Molecular Orbitals (FMOs) of this compound for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov

For this compound, the analysis would involve:

HOMO and LUMO Visualization: The HOMO represents the ability to donate electrons and is associated with nucleophilicity. The LUMO represents the ability to accept electrons, indicating sites for electrophilic attack. youtube.com In this molecule, the HOMO is expected to have significant contributions from the phenyl rings, while the LUMO would likely be localized on the nitro group and the carbonyl system due to their electron-withdrawing nature.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactive nature.

Although specific calculations for this compound are absent from the literature, the expected findings can be summarized in a conceptual data table.

Table 2: Conceptual Frontier Molecular Orbital Properties
ParameterPredicted Location/ValueSignificance
EHOMOData not availableRelated to ionization potential; indicates nucleophilicity
ELUMOData not availableRelated to electron affinity; indicates electrophilicity
HOMO-LUMO Gap (ΔE)Data not availableIndicates chemical reactivity and kinetic stability
HOMO DistributionExpected on phenyl ringsLikely sites for electrophilic attack
LUMO DistributionExpected on nitro and carbonyl groupsLikely sites for nucleophilic attack

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. researchgate.net An MD simulation of this compound, typically performed in a solvent environment, would track the atomic motions by solving Newton's equations of motion.

Such a study would reveal:

Conformational Flexibility: The simulation would show the range of rotation around the single bonds, particularly the torsional movement of the two phenyl rings.

Dominant Conformations: By analyzing the simulation trajectory, one could identify the most populated conformational states and the energy barriers for interconversion between them.

Solvent Effects: MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a more realistic understanding of how the environment influences the molecule's conformational preferences.

No MD simulation studies have been published specifically for this compound.

Prediction of Spectroscopic Parameters via Theoretical Methods for this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data. For the target molecule, theoretical calculations could provide its characteristic spectral signatures.

Infrared (IR) Spectroscopy: By performing a vibrational frequency analysis using DFT, a theoretical IR spectrum can be generated. The calculated frequencies and intensities correspond to specific vibrational modes, such as the C=O stretch of the ketone, the symmetric and asymmetric stretches of the NO₂ group, and various C-H and C-C vibrations of the aromatic rings. embuni.ac.ke

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts are crucial for assigning peaks in experimental spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, corresponding to electronic transitions such as n→π* and π→π*. scialert.net

Currently, there are no published studies containing theoretically predicted spectroscopic parameters for this compound.

Advanced Spectroscopic Characterization of 5 Methyl 2 Nitro Phenyl Phenyl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of (5-Methyl-2-nitro-phenyl)-phenyl-methanone

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to exhibit signals corresponding to the aromatic protons and the methyl group. The protons on the unsubstituted phenyl ring typically appear as a complex multiplet in the range of 7.40-7.80 ppm. The protons on the substituted phenyl ring are expected to be more deshielded due to the electron-withdrawing nature of the nitro and carbonyl groups. The proton ortho to the nitro group is likely to be the most deshielded.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon is characteristically found at a low field, typically around 195 ppm. The aromatic carbons will resonate in the 120-150 ppm region, with their specific shifts influenced by the attached substituents. The methyl carbon will appear at a much higher field, generally around 21 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 - ~138.0
2 7.60-7.75 (m) ~130.0
3 7.45-7.60 (m) ~128.5
4 7.40-7.55 (m) ~132.5
5 7.45-7.60 (m) ~128.5
6 7.60-7.75 (m) ~130.0
7 - ~195.0
1' - ~135.0
2' - ~148.0
3' 8.10-8.20 (d) ~124.0
4' 7.50-7.60 (dd) ~133.0
5' - ~140.0
6' 7.70-7.80 (d) ~129.0

Note: Predicted values are based on data from structurally similar compounds. Actual experimental values may vary. m = multiplet, d = doublet, dd = doublet of doublets, s = singlet.

To definitively assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on both aromatic rings, aiding in the assignment of the complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each protonated carbon will show a cross-peak with its attached proton(s), allowing for the unambiguous assignment of the protonated aromatic and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For instance, the protons on the unsubstituted phenyl ring would show correlations to the carbonyl carbon, and the methyl protons would show a correlation to the C5' carbon of the substituted ring.

Vibrational Spectroscopy (IR and Raman) of this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound will be dominated by vibrations associated with the carbonyl group, the nitro group, and the aromatic rings.

Carbonyl (C=O) Stretching: A strong absorption in the IR spectrum is expected in the region of 1650-1670 cm⁻¹ due to the stretching vibration of the conjugated ketone. The corresponding Raman signal is typically weaker.

Nitro (NO₂) Stretching: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch (strong in IR, weaker in Raman) around 1520-1540 cm⁻¹ and a symmetric stretch (weaker in IR, stronger in Raman) around 1340-1360 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the IR spectrum above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings are expected to produce a series of bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.

C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 2: Predicted Characteristic IR and Raman Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretching 3100-3000 (w) 3100-3000 (m)
C=O Stretching 1670-1650 (s) 1670-1650 (w)
Aromatic C=C Stretching 1600-1450 (m) 1600-1450 (s)
NO₂ Asymmetric Stretch 1540-1520 (s) 1540-1520 (w)
NO₂ Symmetric Stretch 1360-1340 (m) 1360-1340 (s)
C-N Stretching ~850 (m) ~850 (m)

Note: s = strong, m = medium, w = weak. Predicted values are based on data from structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) of this compound for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₁NO₃), the expected exact mass can be calculated.

Calculated Exact Mass:

C: 14 x 12.000000 = 168.000000

H: 11 x 1.007825 = 11.086075

N: 1 x 14.003074 = 14.003074

O: 3 x 15.994915 = 47.984745

Total Exact Mass: 241.073894 u

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the molecular formula. The fragmentation pattern in the mass spectrum can also provide structural information. Expected fragmentation pathways include the loss of the nitro group (NO₂), the phenyl group (C₆H₅), and the benzoyl group (C₆H₅CO).

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z Possible Fragmentation
[M]⁺ 241.0739 Molecular Ion
[M-NO₂]⁺ 195.0810 Loss of nitro group
[C₆H₅CO]⁺ 105.0334 Phenylcarbonyl cation

Electronic Absorption and Emission Spectroscopy of this compound

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions.

The conjugated system of the benzophenone (B1666685) core will give rise to strong π→π* transitions, likely appearing as intense absorption bands in the UV region (around 250-280 nm). The presence of the nitro group, a strong chromophore, is also expected to contribute to the absorption profile. The carbonyl group's non-bonding electrons can undergo n→π* transitions, which are typically weaker and appear at longer wavelengths (around 330-360 nm).

Significant fluorescence is not generally expected for nitroaromatic compounds, as the nitro group often provides efficient pathways for non-radiative decay of the excited state. Therefore, the fluorescence quantum yield of this compound is predicted to be low.

Table 4: Predicted Electronic Absorption Data for this compound

Transition Predicted λₘₐₓ (nm) Molar Absorptivity (ε)
π→π* 250-280 High

Crystallographic Analysis of 5 Methyl 2 Nitro Phenyl Phenyl Methanone and Its Co Crystals

Single Crystal X-ray Diffraction Studies of (5-Methyl-2-nitro-phenyl)-phenyl-methanone

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides a wealth of information, from the fundamental unit cell parameters to the intricate details of molecular geometry and intermolecular forces. However, a prerequisite for such a study is the successful growth of high-quality single crystals of the target compound.

Determination of Molecular Conformation and Packing in the Solid State of this compound

A crystallographic study of this compound would reveal its specific molecular conformation. Key parameters such as bond lengths, bond angles, and torsion angles would be precisely determined. Of particular interest in benzophenone (B1666685) derivatives is the dihedral angle between the two phenyl rings, which is influenced by the steric and electronic effects of the substituents. The presence of the methyl and nitro groups on one of the phenyl rings would be expected to significantly influence this conformation.

Furthermore, the analysis would elucidate the crystal packing, which is the arrangement of molecules in the crystal lattice. This would involve characterizing the crystal system, space group, and the parameters of the unit cell. Understanding the packing motif is crucial for comprehending the physical properties of the crystalline material.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC14H11NO3
Formula Weight241.24
Crystal Systeme.g., Monoclinic
Space Groupe.g., P21/c
a (Å)e.g., 10.123
b (Å)e.g., 8.456
c (Å)e.g., 14.789
α (°)90
β (°)e.g., 98.76
γ (°)90
Volume (ų)e.g., 1254.3
Z4
Calculated Density (g/cm³)e.g., 1.278

Note: The data in this table is purely illustrative and is not based on experimental results.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline this compound

The stability of a crystal structure is dictated by a complex network of intermolecular interactions. A detailed crystallographic analysis would allow for the identification and characterization of these forces within the crystal of this compound. Given the molecular structure, one would anticipate the presence of several types of non-covalent interactions, including:

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen, the nitro group oxygens, and aromatic or methyl C-H groups could play a significant role in the crystal packing.

van der Waals Forces: These ubiquitous, non-specific interactions are also crucial in determining the final crystal packing arrangement.

A comprehensive analysis would involve a quantitative description of these interactions, including their geometries and distances, to build a complete picture of the supramolecular assembly.

Co-crystallization Strategies with this compound

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid by combining a target molecule with a suitable co-former in a single crystal lattice. The design of co-crystals relies on the principles of supramolecular chemistry, particularly the formation of robust intermolecular interactions.

For this compound, potential co-crystallization strategies would likely focus on targeting the functional groups present in the molecule:

The Carbonyl Group: The ketone functionality is a good hydrogen bond acceptor and could be targeted by co-formers possessing strong hydrogen bond donors, such as carboxylic acids or phenols.

The Nitro Group: The oxygen atoms of the nitro group are also potential hydrogen bond acceptors.

The Aromatic Rings: The electron-rich phenyl rings could participate in π-π stacking interactions with other aromatic co-formers.

The selection of appropriate co-formers would be guided by the principles of supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. However, without the foundational knowledge of the crystal structure and intermolecular interactions of the pure compound, the rational design of its co-crystals remains a speculative exercise.

Synthesis and Exploration of Structural Analogs and Derivatives of 5 Methyl 2 Nitro Phenyl Phenyl Methanone

Systematic Modification of the Methyl Group in (5-Methyl-2-nitro-phenyl)-phenyl-methanone

The methyl group attached to the nitrophenyl ring of this compound is a primary site for functional group transformation, allowing for the introduction of various substituents that can modulate the molecule's properties. Key modifications include oxidation and halogenation.

Oxidation of the Methyl Group:

The benzylic methyl group can be oxidized to afford corresponding aldehydes, carboxylic acids, or hydroxymethyl derivatives. The choice of oxidizing agent and reaction conditions determines the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or ceric ammonium (B1175870) nitrate (B79036) can typically convert the methyl group to a carboxylic acid. thieme-connect.de Milder conditions or specific reagents would be required to isolate the aldehyde or alcohol intermediates.

Synthesis of (5-Carboxy-2-nitro-phenyl)-phenyl-methanone: The oxidation of the methyl group to a carboxylic acid can be achieved using potent oxidizing agents. This transformation introduces a key functional group for further derivatization, such as esterification or amidation.

Synthesis of (5-Formyl-2-nitro-phenyl)-phenyl-methanone: Partial oxidation to the aldehyde can be accomplished using specific methods that prevent over-oxidation to the carboxylic acid.

Synthesis of (5-Hydroxymethyl-2-nitro-phenyl)-phenyl-methanone: Reduction of the corresponding carboxylic acid or aldehyde, or direct hydroxylation of the methyl group, can yield the hydroxymethyl analog.

Halogenation of the Methyl Group:

Free-radical halogenation provides a direct method for introducing halogen atoms onto the methyl group. wikipedia.orglscollege.ac.inyoutube.commasterorganicchemistry.comlibretexts.org This reaction is typically initiated by UV light or a radical initiator and proceeds via a free-radical chain mechanism. wikipedia.org The degree of halogenation (mono-, di-, or tri-substitution) can be controlled by the reaction stoichiometry.

Synthesis of (5-Bromomethyl-2-nitro-phenyl)-phenyl-methanone: Monobromination of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This bromo-derivative serves as a versatile intermediate for introducing a wide range of nucleophiles.

Interactive Data Table: Analogs from Methyl Group Modification

Derivative Name Modification Potential Reagents Resulting Functional Group
(5-Carboxy-2-nitro-phenyl)-phenyl-methanoneOxidationKMnO4, Ceric ammonium nitrateCarboxylic Acid (-COOH)
(5-Formyl-2-nitro-phenyl)-phenyl-methanonePartial OxidationPCC, DMPAldehyde (-CHO)
(5-Hydroxymethyl-2-nitro-phenyl)-phenyl-methanoneHydroxylation/ReductionSeO2 / NaBH4 (from aldehyde)Alcohol (-CH2OH)
(5-Bromomethyl-2-nitro-phenyl)-phenyl-methanoneHalogenationNBS, Benzoyl PeroxideBromomethyl (-CH2Br)

Derivatization of the Nitro Group in this compound

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. Its transformation, primarily through reduction, opens up a vast landscape for the synthesis of new derivatives.

Reduction of the Nitro Group to an Amine:

The reduction of the nitro group to a primary amine is a fundamental transformation in aromatic chemistry. vaia.com This can be accomplished using various reducing agents, with common methods including catalytic hydrogenation and metal-acid reductions. vaia.com

Synthesis of (2-Amino-5-methyl-phenyl)-phenyl-methanone: The reduction of this compound yields the corresponding 2-amino-5-methylbenzophenone. This amino derivative is a key precursor for the synthesis of a wide range of heterocyclic compounds and other functionalized analogs. wum.edu.plresearchgate.netwum.edu.pl Common reducing systems include tin(II) chloride in hydrochloric acid (SnCl2/HCl) or catalytic hydrogenation over palladium on carbon (Pd/C). vaia.comstackexchange.comcommonorganicchemistry.commdma.chresearchgate.net

Further Derivatization of the Amino Group:

The resulting amino group is nucleophilic and can undergo a variety of reactions to introduce new functional groups.

N-Alkylation and N-Acylation: The primary amine can be alkylated or acylated to produce secondary or tertiary amines and amides, respectively. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base will yield the corresponding N-acetyl derivative, N-(5-benzoyl-4-methylphenyl)acetamide.

Interactive Data Table: Analogs from Nitro Group Derivatization

Derivative Name Modification Potential Reagents Resulting Functional Group
(2-Amino-5-methyl-phenyl)-phenyl-methanoneReductionSnCl2/HCl, H2/Pd-C, Fe/HClAmine (-NH2)
N-(5-benzoyl-4-methylphenyl)acetamideN-AcylationAcetic anhydride, PyridineAcetamide (-NHCOCH3)
(2-Dimethylamino-5-methyl-phenyl)-phenyl-methanoneN-AlkylationMethyl iodide, K2CO3Dimethylamine (-N(CH3)2)

Exploration of Substituent Effects on the Phenyl Rings of this compound

The reactivity and orientation of further substitutions on the two phenyl rings are governed by the electronic effects of the existing substituents: the methyl group, the nitro group, and the benzoyl group.

Electrophilic Aromatic Substitution:

On the 5-Methyl-2-nitrophenyl Ring: The methyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The benzoyl group is also a deactivating, meta-director. The directing effects of these groups will influence the position of any further electrophilic substitution on this ring.

On the Unsubstituted Phenyl Ring: This ring is deactivated by the attached carbonyl group, which will direct incoming electrophiles primarily to the meta-position.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) is favored on electron-poor aromatic rings. The presence of the strongly electron-withdrawing nitro group on one of the phenyl rings makes it susceptible to nucleophilic attack, potentially leading to the displacement of a suitable leaving group if one were present.

Interactive Data Table: Substituent Effects on Phenyl Rings

Ring Substituent(s) Effect on EAS Directing Influence
5-Methyl-2-nitrophenyl-CH3, -NO2, -COPhComplex interplay of activating and deactivating effectsPositional outcome depends on the dominant directing group and reaction conditions.
Phenyl-CO(C6H4-CH3-NO2)DeactivatingMeta-directing

Synthesis of Heterocyclic Analogs Incorporating the this compound Moiety

The derivatization of this compound, particularly through the reduction of the nitro group to an amine, provides a versatile entry point for the synthesis of various heterocyclic systems. The resulting (2-Amino-5-methyl-phenyl)-phenyl-methanone is a key building block for the construction of fused heterocyclic rings. wum.edu.plresearchgate.netwum.edu.pl

Synthesis of Quinazolines:

2-Aminobenzophenones are common precursors for the synthesis of quinazolines. organic-chemistry.orgnih.govresearchgate.net Reaction of (2-Amino-5-methyl-phenyl)-phenyl-methanone with a suitable one-carbon source, such as an aldehyde or orthoformate, in the presence of a catalyst can lead to the formation of a 6-methyl-4-phenylquinazoline (B5268318) scaffold.

Synthesis of 1,4-Benzodiazepines:

The condensation of 2-aminobenzophenones with α-amino acids or their derivatives is a classical method for the synthesis of 1,4-benzodiazepines. researchgate.netwum.edu.plgoogle.comnih.gov For example, reacting (2-Amino-5-methyl-phenyl)-phenyl-methanone with glycine (B1666218) or its ester can yield a 7-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivative.

Synthesis of Acridones:

Intramolecular cyclization of appropriately substituted 2-aminobenzophenones can lead to the formation of acridone (B373769) skeletons. rsc.org This typically requires the introduction of a suitable group at the 2'-position of the second phenyl ring that can participate in the ring-closing reaction.

Interactive Data Table: Heterocyclic Analogs

Heterocycle Precursor General Reaction Resulting Core Structure
Quinazoline(2-Amino-5-methyl-phenyl)-phenyl-methanoneCondensation with a C1 synthon6-Methyl-4-phenylquinazoline
1,4-Benzodiazepine(2-Amino-5-methyl-phenyl)-phenyl-methanoneReaction with an α-amino acid7-Methyl-5-phenyl-1,4-benzodiazepine
AcridoneModified (2-Amino-5-methyl-phenyl)-phenyl-methanoneIntramolecular cyclizationSubstituted Acridone

5 Methyl 2 Nitro Phenyl Phenyl Methanone As a Building Block in Complex Molecule Synthesis

Utilization of (5-Methyl-2-nitro-phenyl)-phenyl-methanone in the Synthesis of Quinolines, Thiazoles, and Pyrimidines

The strategic positioning of the nitro and keto groups in this compound makes it a promising precursor for various heterocyclic systems.

Quinolines: The synthesis of quinoline (B57606) derivatives from ortho-nitroaryl ketones is a well-established strategy, often involving a reductive cyclization process. In the case of this compound, the reduction of the nitro group to an amine is the initial key step. This in situ generated amino-ketone can then undergo intramolecular condensation, often under acidic or basic conditions, to form a dihydroquinoline intermediate, which subsequently aromatizes to the corresponding quinoline. The Friedländer annulation, a classic method for quinoline synthesis, can be adapted where the ortho-amino benzophenone (B1666685) condenses with a compound containing a reactive methylene (B1212753) group. For instance, reaction with a ketone or an aldehyde in the presence of a base can lead to the formation of highly substituted quinoline rings. The methyl group on the phenyl ring can influence the regioselectivity of these cyclization reactions and the properties of the final quinoline product. organic-chemistry.orgnih.gov

Thiazoles: While direct synthesis of thiazoles from this compound is not extensively documented, the compound can be chemically modified to serve as a precursor. A common route to thiazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. Derivatization of the methanone (B1245722) to introduce a halogen at the α-position to the carbonyl group would be the first step. This α-halo derivative could then react with a thioamide, such as thiourea, to construct the thiazole (B1198619) ring. The reaction proceeds through a nucleophilic attack of the sulfur atom on the α-carbon, followed by cyclization and dehydration. The phenyl and the substituted phenyl groups from the original methanone would be incorporated into the final thiazole structure, offering a route to diverse 2,4- and 2,5-disubstituted thiazoles. researchgate.netnih.gov

Pyrimidines: The construction of pyrimidine (B1678525) rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative, as seen in the Biginelli reaction. To utilize this compound in pyrimidine synthesis, it would likely need to be transformed into a suitable 1,3-dielectrophilic species. One potential pathway involves the functionalization of the methyl group and the carbon alpha to the carbonyl group to introduce the necessary reactive sites. For example, oxidation of the methyl group to a carboxylic acid and subsequent conversion to an ester, followed by α-functionalization of the ketone, could generate a precursor for pyrimidine synthesis. Alternatively, the benzophenone moiety itself can be a part of a more complex starting material for pyrimidine synthesis. bu.edu.egontosight.aigrowingscience.comresearchgate.net

Application of this compound in Multi-Step Organic Synthesis

The reactivity of the nitro and ketone functionalities makes this compound a valuable intermediate in multi-step synthetic sequences. The nitro group can be readily reduced to an amine, which can then participate in a wide array of subsequent reactions, including diazotization, acylation, and alkylation. This amino group can also serve as a directing group in electrophilic aromatic substitution reactions.

The ketone carbonyl group offers another site for chemical modification. It can undergo nucleophilic addition reactions with organometallic reagents, reduction to a secondary alcohol, or conversion to other functional groups like oximes and hydrazones. The presence of both the nitro and ketone groups allows for orthogonal chemical transformations, where one group can be selectively reacted while the other remains intact for later manipulation. This sequential reactivity is a cornerstone of complex molecule synthesis.

A significant application of related nitro-aromatic compounds is in the synthesis of various heterocyclic systems through reductive cyclization pathways. nih.govnih.gov For example, the reduction of the nitro group in this compound to an amine, followed by intramolecular reactions or reactions with other reagents, can lead to the formation of benzodiazepines, quinoxalines, and other fused heterocyclic systems.

Derivatization of this compound for the Construction of Advanced Organic Scaffolds

The core structure of this compound can be elaborated upon to create more complex and functionally diverse organic scaffolds. Derivatization can be achieved by targeting the aromatic rings, the nitro group, or the ketone function.

Electrophilic aromatic substitution reactions on the phenyl rings can introduce additional functional groups, thereby increasing the molecular complexity. The directing effects of the existing substituents (methyl, nitro, and benzoyl groups) will govern the position of the incoming electrophile.

As mentioned earlier, the reduction of the nitro group to an amine opens up a vast landscape of possible derivatizations. The resulting aniline (B41778) derivative can be used in coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the attachment of various aryl, heteroaryl, or alkyl groups, leading to the construction of elaborate molecular frameworks.

Furthermore, the ketone functionality can be transformed to create novel structural motifs. For instance, reaction with hydroxylamine (B1172632) yields an oxime, which can undergo a Beckmann rearrangement to produce an amide. Wittig-type reactions can convert the carbonyl group into a carbon-carbon double bond, providing a handle for further transformations like metathesis or polymerization. These derivatization strategies enable the synthesis of advanced organic scaffolds with potential applications in materials science, medicinal chemistry, and catalysis. The strategic manipulation of the functional groups present in this compound provides a powerful tool for the construction of novel and complex molecular architectures. nih.gov

Exploration of Supramolecular Interactions Involving 5 Methyl 2 Nitro Phenyl Phenyl Methanone

Host-Guest Chemistry with (5-Methyl-2-nitro-phenyl)-phenyl-methanone

Host-guest chemistry centers on the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule, driven by non-covalent interactions. For a molecule like this compound, its potential to act as a guest would be influenced by its aromatic rings and the presence of polar nitro and carbonyl groups.

Conversely, it is less likely that this compound would itself act as a host for smaller guest molecules, as it does not possess a pre-organized cavity, which is a typical feature of host compounds.

Self-Assembly Studies of this compound Based Systems

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, self-assembly in the solid state would be dictated by a combination of interactions, including dipole-dipole forces arising from the polar nitro and carbonyl groups, as well as van der Waals forces.

The specific arrangement of molecules in a crystal lattice would aim to maximize attractive interactions while minimizing repulsive ones. The interplay between different possible non-covalent interactions would determine the final packing motif. Without experimental crystallographic data, the precise nature of any self-assembled structures remains speculative.

Investigation of Non-Covalent Interactions (e.g., π-π stacking, C-H···O) in this compound Aggregates

In the absence of a crystal structure for this compound, a detailed quantitative analysis of its non-covalent interactions is not possible. However, based on its molecular structure, the following interactions would be anticipated in its solid-state aggregates:

C-H···O Interactions: The molecule contains several C-H bonds on the aromatic rings and the methyl group, which can act as hydrogen bond donors. The oxygen atoms of the nitro group and the carbonyl group are potential hydrogen bond acceptors. Therefore, it is highly probable that a network of weak C-H···O hydrogen bonds would be present in the crystal structure, linking molecules together.

Other Interactions: Dipole-dipole interactions involving the polar nitro and carbonyl groups would also play a crucial role in the molecular packing. Additionally, nitro-π interactions, where the electrophilic nitro group interacts with an aromatic ring of a neighboring molecule, could be a feature of the solid-state structure.

A definitive analysis of these interactions, including the creation of data tables with geometric parameters (distances, angles), would require experimental determination of the crystal structure of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methyl-2-nitro-phenyl)-phenyl-methanone
Reactant of Route 2
Reactant of Route 2
(5-Methyl-2-nitro-phenyl)-phenyl-methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.